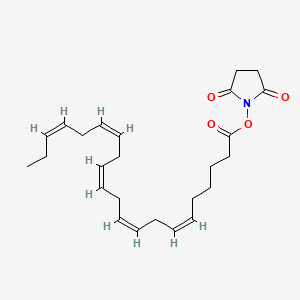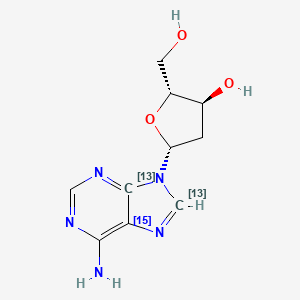
2'-Deoxyadenosine-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyadenosine-13C2,15N is a stable isotope-labeled compound used extensively in biochemical and pharmaceutical research. It is a derivative of the nucleoside adenosine, where the carbon atoms at positions 2 and 8 of the adenine ring are replaced with carbon-13 isotopes, and the nitrogen atom at position 9 is replaced with a nitrogen-15 isotope. This labeling allows for detailed studies of metabolic pathways, molecular interactions, and mechanisms of action in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenine and deoxyribose components. One common method involves the use of labeled precursors such as [13C]-formaldehyde and [15N]-ammonium chloride in a multi-step synthesis process . The reaction conditions often require controlled temperatures, pH levels, and the presence of specific catalysts to ensure the efficient incorporation of the isotopes.
Industrial Production Methods: Industrial production of 2’-Deoxyadenosine-13C2,15N involves large-scale synthesis using recombinant Escherichia coli strains engineered to overexpress enzymes involved in the de novo synthesis of nucleosides . These strains are cultured in media containing labeled precursors, allowing for the efficient production of the labeled compound. The product is then purified using chromatographic techniques to achieve high purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxyadenosine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-2’-deoxyadenosine, a common biomarker of oxidative stress.
Reduction: Reduction reactions can convert the compound into its corresponding deoxyadenosine analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the adenine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 8-oxo-2’-deoxyadenosine.
Reduction: Deoxyadenosine analogs.
Substitution: Various substituted adenine derivatives.
Applications De Recherche Scientifique
2’-Deoxyadenosine-13C2,15N has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and interactions.
Biology: Employed in metabolic labeling experiments to trace the incorporation and turnover of nucleosides in DNA and RNA.
Medicine: Utilized in the development of antiviral and anticancer drugs by studying the metabolism and mechanism of action of nucleoside analogs.
Industry: Applied in the quality control of pharmaceuticals and the development of diagnostic assays.
Mécanisme D'action
The mechanism of action of 2’-Deoxyadenosine-13C2,15N involves its incorporation into DNA and RNA, where it can interfere with nucleic acid synthesis and function . The labeled isotopes allow for the precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions with molecular targets. The compound can inhibit enzymes such as adenosine deaminase, leading to the accumulation of toxic metabolites and the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
2’-Deoxyadenosine-13C10,15N5 5’-triphosphate disodium salt solution: Another isotope-labeled nucleoside used in similar research applications.
2’-Deoxyadenosine-13C10,15N5:
Uniqueness: 2’-Deoxyadenosine-13C2,15N is unique due to its specific labeling pattern, which allows for targeted studies of the adenine and deoxyribose components. This specificity makes it particularly useful in studies of DNA damage and repair, as well as in the development of nucleoside-based therapeutics.
Propriétés
Formule moléculaire |
C10H13N5O3 |
|---|---|
Poids moléculaire |
254.22 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i4+1,10+1,14+1 |
Clé InChI |
OLXZPDWKRNYJJZ-DLQNWUHYSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2[13CH]=[15N]C3=C(N=CN=[13C]32)N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
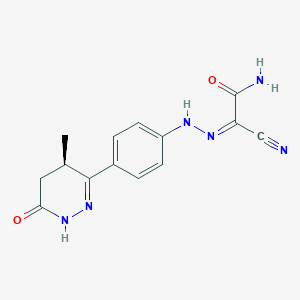
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
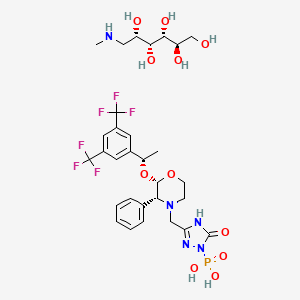
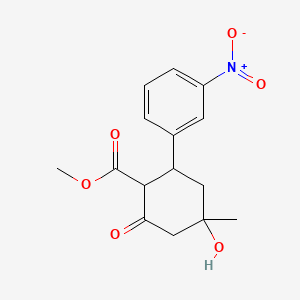
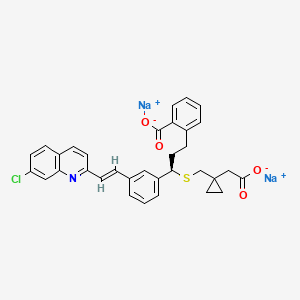
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
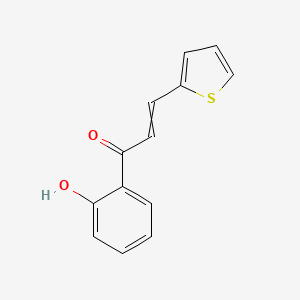
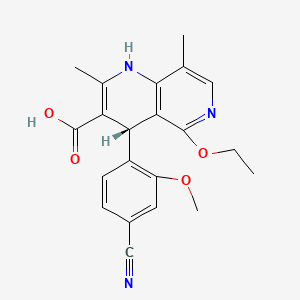
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)
